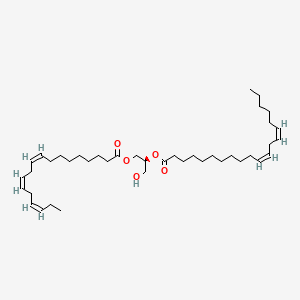

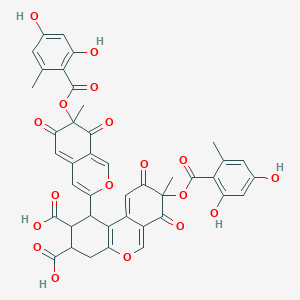

![molecular formula C38H38O16 B1240843 2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid](/img/structure/B1240843.png)

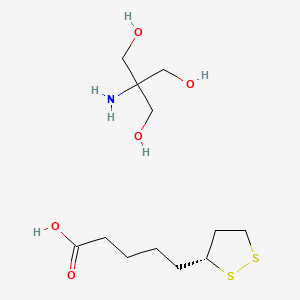

2-{2-[(2-{2-[(2-{2-[(2,4-Dihydroxy-6-methylbenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoyl)oxy]propyl}-4,6-dihydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

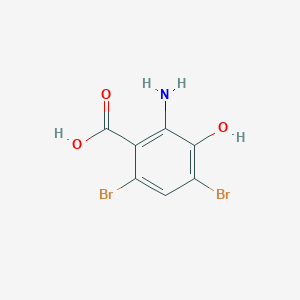

FR191512 is a polyphenol which is the benzoate ester obtained by formal condensation of the hydroxy ester derivative produced by the successive intermolecular condensation of 3 molecules of 2,4-dihydroxy-6-(2-hydroxypropyl)benzoic acid with the carboxy OH of o-orsellinic acid. It is isolated from the Fungus strain no.17415 and exhibits activity against the infectivity of influenza A virus. It has a role as a metabolite and an EC 3.2.1.18 (exo-alpha-sialidase) inhibitor. It is a polyphenol and a benzoate ester. It derives from an o-orsellinic acid.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Approaches : The compound has been synthesized through various methods, including esterification and methylation processes, to yield different intermediate products, useful in further chemical reactions and syntheses (Li Yuan-xiang, 2008); (Bw Au-Yeung, T. Chan, S. Tam, 1975).

- Chemical Analysis : Spectroscopic studies, including NMR, have been utilized to analyze the structural properties and chemical shifts of this compound, revealing insights into its chemical behavior and potential applications in various fields (Bw Au-Yeung, T. Chan, S. Tam, 1975).

Application in Biological and Chemical Studies

- Photodegradation Studies : This compound and its derivatives have been studied in the context of photodegradation, particularly in the degradation of hazardous water contaminants. Such studies are crucial for understanding environmental impacts and potential remediation strategies (M. Gmurek, André F. Rossi, R. C. Martins, R. Quinta-Ferreira, S. Ledakowicz, 2015).

- Antimicrobial Properties : Phenolic acid alkyl esters, including derivatives of this compound, have been investigated for their antimicrobial activities. Such studies provide valuable insights for pharmaceutical applications and the development of new antibacterial and antifungal agents (Eva Feldeková, M. Kosová, M. Berčíková, Miroslav Dragoun, I. Klojdová, I. Hrádková, J. Šmidrkal, 2022).

Potential in Drug Development

- Cytotoxic Activity : Research has been conducted to evaluate the cytotoxic activity of derivatives of this compound, contributing to the understanding of its potential use in developing antineoplastic agents and other medicinal applications (A. T. Gomes, N. K. Honda, F. M. Roese, R. M. Muzzi, L. Sauer, 2006).

- Herbicide Development : The compound's intermediates and derivatives have been utilized in the synthesis of novel herbicides, showcasing its applicability in agricultural chemistry and pest management (Chen Huan-you, 2011).

Propiedades

Fórmula molecular |

C38H38O16 |

|---|---|

Peso molecular |

750.7 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[2-[2-(2,4-dihydroxy-6-methylbenzoyl)oxypropyl]-4,6-dihydroxybenzoyl]oxypropyl]-4,6-dihydroxybenzoyl]oxypropyl]-4,6-dihydroxybenzoic acid |

InChI |

InChI=1S/C38H38O16/c1-16-5-23(39)12-27(43)31(16)36(49)52-18(3)7-21-10-25(41)14-29(45)33(21)38(51)54-19(4)8-22-11-26(42)15-30(46)34(22)37(50)53-17(2)6-20-9-24(40)13-28(44)32(20)35(47)48/h5,9-15,17-19,39-46H,6-8H2,1-4H3,(H,47,48) |

Clave InChI |

HCXQIVLHUHTXGC-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1C(=O)OC(C)CC2=C(C(=CC(=C2)O)O)C(=O)OC(C)CC3=C(C(=CC(=C3)O)O)C(=O)OC(C)CC4=C(C(=CC(=C4)O)O)C(=O)O)O)O |

Sinónimos |

FR 191512 FR-191512 FR191512 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[2-(7-Methanesulfonyl-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethyl]-cyclohexyl}-3-(5-methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B1240764.png)

![N-[4-[(3-Bromophenyl)amino]-7-(3-morpholinopropoxy)quinazoline-6-yl]acrylamide](/img/structure/B1240773.png)

![(3Z,6Z)-3-benzylidene-6-[[5-[2-(dimethylamino)ethylsulfanyl]thiophen-2-yl]methylidene]piperazine-2,5-dione](/img/structure/B1240777.png)

![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1240780.png)